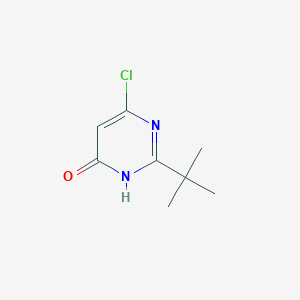
5-Amino-2,3-dihydrobenzofuran-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2,3-dihydrobenzofuran-7-carboxamide is a compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound has shown potential in various scientific research fields due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,3-dihydrobenzofuran-7-carboxamide typically involves the nitration of a precursor compound followed by reduction. For instance, the nitration of 2,3-dihydrobenzofuran can be performed using nitric acid, followed by reduction with a suitable reducing agent like tin(II) chloride to yield the amino derivative . The carboxamide group can be introduced through a reaction with an appropriate carboxylic acid derivative under mixed anhydride conditions and aqueous ammonia .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-2,3-dihydrobenzofuran-7-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like hydrogen peroxide.
Reduction: The nitro group can be reduced back to an amino group using reducing agents like tin(II) chloride.
Substitution: The amino group can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Tin(II) chloride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 5-Amino-2,3-dihydrobenzofuran-7-carboxamide involves its interaction with specific molecular targets. For instance, as a PARP-1 inhibitor, it binds to the enzyme’s active site, preventing it from repairing DNA damage. This can lead to cell death in cancer cells that rely heavily on PARP-1 for survival . The compound’s structure allows it to form hydrogen bonds and other interactions with the enzyme, enhancing its inhibitory effects.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide: Another benzofuran derivative with similar inhibitory effects on PARP-1.
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid: A related compound with different substituents that may affect its biological activity.
Uniqueness
5-Amino-2,3-dihydrobenzofuran-7-carboxamide stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity for PARP-1. This makes it a promising candidate for further development as a therapeutic agent .
Propiedades
Fórmula molecular |
C9H10N2O2 |
|---|---|
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
5-amino-2,3-dihydro-1-benzofuran-7-carboxamide |
InChI |
InChI=1S/C9H10N2O2/c10-6-3-5-1-2-13-8(5)7(4-6)9(11)12/h3-4H,1-2,10H2,(H2,11,12) |
Clave InChI |
LFJLJGFDJZJTKK-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C1C=C(C=C2C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


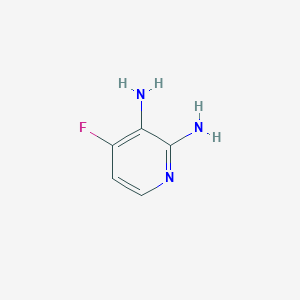
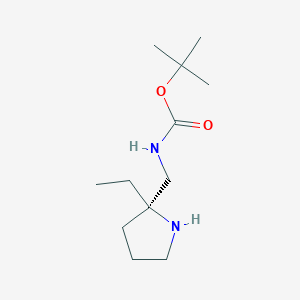
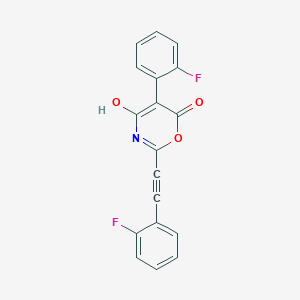
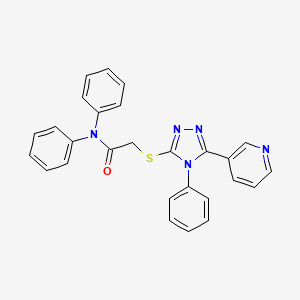
![2-(4-Fluorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11779651.png)
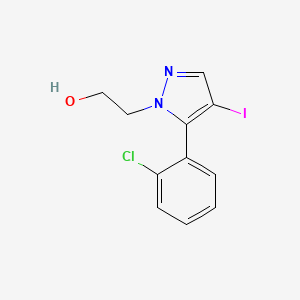
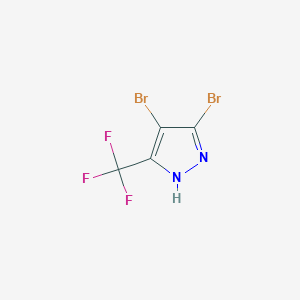
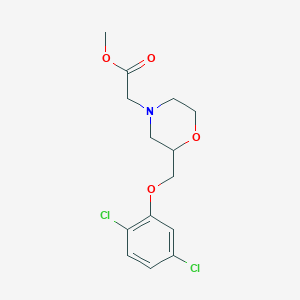

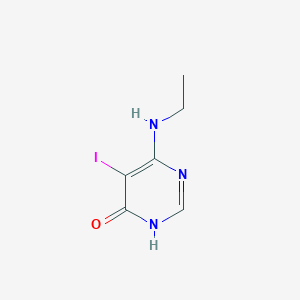


![3-Isopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid](/img/structure/B11779707.png)
